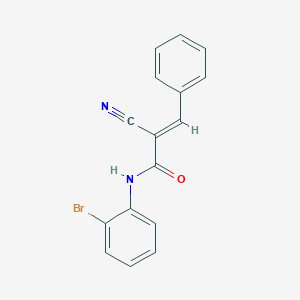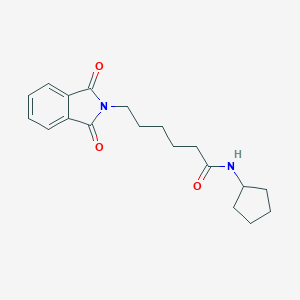
1-(2,3,6-Trichlorobenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,6-Trichlorobenzoyl)piperidine, also known as WIN 62,577, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3,6-Trichlorobenzoyl)piperidine is not fully understood. However, it has been suggested that the compound may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and depression. Additionally, 1-(2,3,6-Trichlorobenzoyl)piperidine has been shown to interact with the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-(2,3,6-Trichlorobenzoyl)piperidine has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. Additionally, 1-(2,3,6-Trichlorobenzoyl)piperidine has been shown to reduce the levels of stress hormones, such as cortisol, in the blood. These effects may contribute to the compound's anxiolytic and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2,3,6-Trichlorobenzoyl)piperidine is its high potency and selectivity. This makes it a valuable tool for investigating the role of the GABAergic, dopamine, and serotonin systems in various physiological and pathological conditions. Additionally, the compound is relatively easy to synthesize, making it a cost-effective approach for the production of large quantities of the compound.
One of the main limitations of 1-(2,3,6-Trichlorobenzoyl)piperidine is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in some experimental systems. Additionally, the compound's mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for research on 1-(2,3,6-Trichlorobenzoyl)piperidine. One potential area of research is the development of novel therapeutic agents based on the compound's structure and pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for its therapeutic effects. Finally, the compound's potential applications in other fields, such as agriculture and environmental science, should be explored.
Métodos De Síntesis
The synthesis of 1-(2,3,6-Trichlorobenzoyl)piperidine involves the reaction of 2,3,6-trichlorobenzoyl chloride with piperidine in the presence of a base. The reaction leads to the formation of a white crystalline solid, which can be purified through recrystallization. The yield of the reaction is typically high, making this method a cost-effective approach for the production of 1-(2,3,6-Trichlorobenzoyl)piperidine.
Aplicaciones Científicas De Investigación
1-(2,3,6-Trichlorobenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit a variety of pharmacological activities, including antinociceptive, anxiolytic, and antidepressant effects. Additionally, 1-(2,3,6-Trichlorobenzoyl)piperidine has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-(2,3,6-Trichlorobenzoyl)piperidine |
|---|---|
Fórmula molecular |
C12H12Cl3NO |
Peso molecular |
292.6 g/mol |
Nombre IUPAC |
piperidin-1-yl-(2,3,6-trichlorophenyl)methanone |
InChI |
InChI=1S/C12H12Cl3NO/c13-8-4-5-9(14)11(15)10(8)12(17)16-6-2-1-3-7-16/h4-5H,1-3,6-7H2 |
Clave InChI |
KIVPNMJLWIVUAQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)


![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
